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molecular formula C12H14F2O3 B8336354 alpha-Isopropyl-4-difluoromethoxyphenylacetic acid CAS No. 70124-99-1

alpha-Isopropyl-4-difluoromethoxyphenylacetic acid

Cat. No. B8336354
M. Wt: 244.23 g/mol
InChI Key: ZRYXMBWYACLLRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05886207

Procedure details

Dissolve 50 g of 2-(4-difluoromethoxyphenyl)-3-methylbutyric acid in 130 g of toluene and to this solution is added 0.24 mole of resolving agent quinine. Heat the solution with stirring under reflux for 6 hours, then cool, filter, and transfer the resulting solids to 49 g of 15% hydrochloric acid. Heat the mixture with stirring at 40° C. for 2 hours and then allow the mixture to cool to room temperature. The resulting mixture is extracted with benzene 2-3 times, and the solvent benzene is then removed by distillation to give 21 g (yield: 42%) of (S)-2-(4-difluoromethoxyphenyl)-3-methylbutyric acid. [α]DRT =(+)40.5 (c=1.356 g/100 ml, CHCl2)
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
130 g
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][CH:2]([F:17])[O:3][C:4]1[CH:9]=[CH:8][C:7]([CH:10]([CH:14]([CH3:16])[CH3:15])[C:11]([OH:13])=[O:12])=[CH:6][CH:5]=1.COC1C=CC2N=CC=C([C@@H](O)[C@H]3N4C[C@H](C=C)[C@@H](CC4)C3)C=2C=1>C1(C)C=CC=CC=1>[F:1][CH:2]([F:17])[O:3][C:4]1[CH:5]=[CH:6][C:7]([C@H:10]([CH:14]([CH3:15])[CH3:16])[C:11]([OH:13])=[O:12])=[CH:8][CH:9]=1

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
FC(OC1=CC=C(C=C1)C(C(=O)O)C(C)C)F
Name
Quantity
130 g
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=CC2=C(C1)C(=CC=N2)[C@H]([C@@H]3C[C@@H]4CCN3C[C@@H]4C=C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
to this solution is added 0.24 mole
TEMPERATURE
Type
TEMPERATURE
Details
Heat the solution
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 6 hours
Duration
6 h
TEMPERATURE
Type
TEMPERATURE
Details
cool
FILTRATION
Type
FILTRATION
Details
filter
TEMPERATURE
Type
TEMPERATURE
Details
Heat the mixture
STIRRING
Type
STIRRING
Details
with stirring at 40° C. for 2 hours
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
The resulting mixture is extracted with benzene 2-3 times
CUSTOM
Type
CUSTOM
Details
the solvent benzene is then removed by distillation

Outcomes

Product
Name
Type
product
Smiles
FC(OC1=CC=C(C=C1)[C@@H](C(=O)O)C(C)C)F
Measurements
Type Value Analysis
AMOUNT: MASS 21 g
YIELD: PERCENTYIELD 42%
YIELD: CALCULATEDPERCENTYIELD 42%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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